N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea
Overview
Description
N-(2,2-diethoxyethyl)-N’-[(2-methoxy-3-pyridinyl)carbonyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both urea and pyridine moieties, suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N’-[(2-methoxy-3-pyridinyl)carbonyl]urea typically involves the reaction of a suitable isocyanate with an amine. One possible synthetic route could be:
Starting Materials: 2,2-diethoxyethylamine and 2-methoxy-3-pyridinecarboxylic acid chloride.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent side reactions.
Procedure: The amine is added dropwise to a solution of the acid chloride, followed by the addition of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-N’-[(2-methoxy-3-pyridinyl)carbonyl]urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Mild conditions with hydrogen peroxide in an aqueous medium.
Reduction: Anhydrous conditions with lithium aluminum hydride in tetrahydrofuran.
Substitution: Using nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea or pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-N’-[(2-methoxy-3-pyridinyl)carbonyl]urea would depend on its specific application. Generally, it could interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine moiety might be involved in binding to metal ions or other active sites, while the urea group could form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-diethoxyethyl)-N’-[(2-methoxyphenyl)carbonyl]urea
- N-(2,2-diethoxyethyl)-N’-[(3-pyridinyl)carbonyl]urea
- N-(2,2-diethoxyethyl)-N’-[(2-methoxy-4-pyridinyl)carbonyl]urea
Uniqueness
N-(2,2-diethoxyethyl)-N’-[(2-methoxy-3-pyridinyl)carbonyl]urea is unique due to the specific positioning of the methoxy and pyridine groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer specific properties that are not observed in closely related compounds.
Properties
IUPAC Name |
N-(2,2-diethoxyethylcarbamoyl)-2-methoxypyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-4-21-11(22-5-2)9-16-14(19)17-12(18)10-7-6-8-15-13(10)20-3/h6-8,11H,4-5,9H2,1-3H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWVRRIQZYONAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC(=O)C1=C(N=CC=C1)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154006 | |
Record name | N-[[(2,2-Diethoxyethyl)amino]carbonyl]-2-methoxy-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240799-53-5 | |
Record name | N-[[(2,2-Diethoxyethyl)amino]carbonyl]-2-methoxy-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240799-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[(2,2-Diethoxyethyl)amino]carbonyl]-2-methoxy-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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